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Compound of Interest

Compound Name: 4-Phenylpyridine

Cat. No.: B135609

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
phenylpyridine, a heterocyclic aromatic compound of significant interest in medicinal
chemistry and materials science. The following sections detail its nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for
compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The empirical formula for 4-phenylpyridine is C11HoN, with a molecular weight of 155.20 g/mol
.[1] The spectroscopic data presented below has been compiled from various sources to
provide a detailed characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

IH NMR (Proton NMR) Data

The 'H NMR spectrum of 4-phenylpyridine exhibits distinct signals corresponding to the
protons on both the pyridine and phenyl rings. The data presented here is typically acquired in
a deuterated solvent such as chloroform-d (CDCIs).
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Chemical Shift (3)
ppm

Multiplicity

Coupling Constant

() H Assignment
z

~8.70 Doublet of Doublets H-2, H-6 (Pyridine)
~7.65 Multiplet H-2', H-6' (Phenyl)
~7.50 Multiplet H-3, H-5 (Pyridine)
) H-3', H-4', H-5'
~7.45 Multiplet
(Phenyl)

Note:Exact chemical shifts and coupling constants can vary slightly depending on the solvent

and concentration.

13C NMR (Carbon-13 NMR) Data

The proton-decoupled *3C NMR spectrum provides information on the unique carbon

environments within the 4-phenylpyridine molecule.

Chemical Shift (6) ppm

Assignment

~150.5 C-2, C-6 (Pyridine)
~148.0 C-4 (Pyridine)
~138.0 C-1' (Phenyl)
~129.5 C-3', C-5' (Phenyl)
~129.0 C-4' (Phenyl)
~127.0 C-2', C-6' (Phenyl)
~121.5 C-3, C-5 (Pyridine)

Note:Assignments are based on typical chemical shifts for similar aromatic systems and may

require further 2D NMR experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The spectrum of 4-phenylpyridine is

characterized by absorptions corresponding to aromatic C-H and C=C/C=N bond vibrations.

Functional Group

Wavenumber (cm~?) Intensity .
Assignment
3050 - 3000 Medium Aromatic C-H Stretch
Aromatic C=C and C=N Ring
1600 - 1585 Strong ]
Stretching
Aromatic C=C and C=N Ring
1500 - 1400 Strong )
Stretching
C-H Out-of-plane Bending
770 -730 Strong )
(monosubstituted benzene)
C-H Out-of-plane Bending
720 - 680 Strong

(monosubstituted benzene)

Note:The fingerprint region (below 1500 cm~?) contains numerous complex absorptions that

are unique to the molecule and can be used for identification by comparison with a reference

spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 4-phenylpyridine, electron ionization (El) is a common method.

m/z Relative Intensity (%) Proposed Fragment
155 100 [M]* (Molecular lon)
154 ~31 [M-H]*

127 ~13 [M-C2H2]*

77 ~15 [CeHs]* (Phenyl cation)
51 ~12 [CaHs]*
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Note:Fragmentation patterns can be complex and may vary depending on the ionization
method and energy.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 4-
phenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:

o Approximately 5-10 mg of 4-phenylpyridine is accurately weighed and dissolved in about
0.6 mL of a suitable deuterated solvent (e.g., CDCIs).

o A small amount of tetramethylsilane (TMS) is added as an internal standard (O ppm).
e The solution is transferred to a 5 mm NMR tube.

1H NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence is used.

Spectral Width: Typically 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16 to 64 scans are co-added to improve the signal-to-noise ratio.

13C NMR Acquisition:

e Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to
single lines for each carbon.

e Spectral Width: Typically 0-220 ppm.
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e Acquisition Time: 1-2 seconds.
* Relaxation Delay: 2-5 seconds.

e Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to
the low natural abundance of 3C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard
(TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):[1]

o Approximately 1-2 mg of 4-phenylpyridine is finely ground with about 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar and pestle.

e The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition:

A background spectrum of the empty sample compartment is recorded.

The KBr pellet containing the sample is placed in the sample holder.

The sample spectrum is recorded, typically in the range of 4000-400 cm™1.

Multiple scans (e.g., 16-32) are averaged to enhance the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to
generate the final transmittance or absorbance spectrum.

Electron lonization Mass Spectrometry (EI-MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EIl) source and a
mass analyzer (e.g., quadrupole or time-of-flight).[2][3]
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Sample Introduction: The sample can be introduced via a direct insertion probe for solid
samples or through a gas chromatograph (GC-MS) for volatile compounds.[2]

Acquisition Parameters:

« lonization Energy: Typically 70 eV to induce fragmentation.[2][3]

e Source Temperature: 200-250 °C.

e Mass Range: A suitable mass range is scanned, for example, m/z 40-500.

Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus the
mass-to-charge ratio (m/z). The base peak (the most intense peak) is assigned a relative
intensity of 100%.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 4-phenylpyridine.
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General Workflow for Spectroscopic Analysis of 4-Phenylpyridine
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Caption: General Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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